What is the CAS number for 4,5-Dichloroguaiacol
What is the CAS number for 4,5-Dichloroguaiacol
CAS Number: 2460-49-3
This technical guide provides a comprehensive overview of 4,5-Dichloroguaiacol, a chlorinated organic compound. The information is intended for researchers, scientists, and drug development professionals, summarizing its chemical properties, analytical methodologies, and known biological context.
Chemical and Physical Properties
4,5-Dichloroguaiacol is a chlorinated derivative of guaiacol. Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₆Cl₂O₂ |
| Molecular Weight | 193.03 g/mol |
| Melting Point | 72-73 °C |
| Boiling Point | 276.73 °C (rough estimate) |
| Density | 1.3883 g/cm³ (rough estimate) |
| pKa | 8.58 ± 0.23 (Predicted) |
| Bioconcentration Factor | 107.15 |
| Biological Half-Life | 0.71 Days |
Environmental Significance
4,5-Dichloroguaiacol has been identified as a component of effluents from pulp and paper mills that utilize chlorine-based bleaching processes. Its presence in the environment is a marker for industrial discharge from these sources.
Biological Activity and Toxicological Information
Detailed studies on the specific biological activity and mechanism of action of 4,5-Dichloroguaiacol in the context of drug development are not extensively available in publicly accessible literature. Its primary characterization has been within the scope of environmental monitoring.
Genotoxicity Assessment
While specific genotoxicity data for 4,5-Dichloroguaiacol is limited, a standard approach to assess the genotoxic potential of a compound involves a battery of in vitro and in vivo tests.
General Experimental Protocol for In Vitro Micronucleus Test:
A common method to evaluate chromosomal damage is the in vitro micronucleus assay.
-
Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y) are cultured in appropriate media.
-
Exposure: Cells are treated with a range of concentrations of the test compound (e.g., 4,5-Dichloroguaiacol) with and without a metabolic activation system (S9 mix) for a defined period (e.g., 3-6 hours).
-
Cytochalasin B Treatment: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or a fluorescent dye).
-
Scoring: The frequency of micronuclei in binucleated cells is scored under a microscope. An increase in micronuclei frequency compared to the control group indicates potential genotoxicity.
Figure 1: A generalized workflow for assessing the genotoxicity of a chemical compound.
Signaling Pathways
There is no specific research available that directly implicates 4,5-Dichloroguaiacol in the modulation of specific signaling pathways relevant to drug development. However, many environmental compounds are investigated for their potential to disrupt key cellular signaling cascades.
Hypothetical Investigative Workflow for Signaling Pathway Analysis:
Should 4,5-Dichloroguaiacol be investigated for its effects on cellular signaling, a typical workflow would be employed.
-
High-Throughput Screening: Utilize reporter gene assays or other high-throughput methods to screen for activity against a panel of major signaling pathways (e.g., NF-κB, MAPK, Wnt, PI3K/Akt).
-
Target Validation: For any identified "hits," validate the effect using more specific assays such as Western blotting for key pathway proteins (e.g., phosphorylation status of kinases), quantitative PCR for target gene expression, or immunofluorescence to observe protein localization.
-
Mechanism of Action Studies: Further experiments would be designed to pinpoint the specific molecular target and mechanism of interaction within the pathway.
Figure 2: A logical workflow for investigating the effect of a compound on cellular signaling pathways.
Analytical Methodologies
The analysis of 4,5-Dichloroguaiacol, particularly in environmental samples, is typically performed using chromatographic techniques coupled with mass spectrometry.
General Experimental Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Extraction: For water samples, liquid-liquid extraction with a suitable solvent (e.g., dichloromethane, hexane) or solid-phase extraction (SPE) may be used to isolate and concentrate the analyte.
-
Derivatization: To improve chromatographic properties and detection sensitivity, phenols are often derivatized. A common method is acetylation using acetic anhydride.
-
-
Gas Chromatography (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for separation.
-
Injection: A splitless injection is often employed for trace analysis.
-
Temperature Program: An optimized temperature gradient is used to separate 4,5-Dichloroguaiacol from other compounds in the mixture.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for sensitive and selective quantification of the target analyte.
-
Conclusion
4,5-Dichloroguaiacol is a well-characterized environmental compound primarily associated with pulp and paper mill effluents. While its physicochemical properties and analytical detection methods are established, there is a notable lack of in-depth research into its specific biological activities and effects on cellular signaling pathways from a pharmacological or drug development perspective. The experimental protocols and workflows described herein represent standard methodologies that could be applied to further investigate the bioactivity of this and other related compounds.


